4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide
CAS No.:
Cat. No.: VC10280115
Molecular Formula: C24H22ClN3O4
Molecular Weight: 451.9 g/mol
* For research use only. Not for human or veterinary use.
![4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide -](/images/structure/VC10280115.png)
Specification
Molecular Formula | C24H22ClN3O4 |
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Molecular Weight | 451.9 g/mol |
IUPAC Name | 4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamide |
Standard InChI | InChI=1S/C24H22ClN3O4/c1-31-21-10-5-16(13-22(21)32-2)12-20(24(30)27-15-17-4-3-11-26-14-17)28-23(29)18-6-8-19(25)9-7-18/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29)/b20-12- |
Standard InChI Key | GZJJSXIDWOUPEO-NDENLUEZSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C(/C(=O)NCC2=CN=CC=C2)\NC(=O)C3=CC=C(C=C3)Cl)OC |
SMILES | COC1=C(C=C(C=C1)C=C(C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C=C(C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide reflects its intricate architecture. Key features include:
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A 4-chlorobenzamide core linked to a vinyl group.
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A 3,4-dimethoxyphenyl substituent at the vinyl's C2 position.
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A 3-pyridinylmethylcarbamoyl moiety at the vinyl's C1 position.
The molecular formula is C₃₁H₂₇ClN₃O₅, with a calculated molecular weight of 572.02 g/mol .
Structural Analogues and Comparative Analysis
The compound shares structural homology with inhibitors of proteolytic enzymes, particularly plasmepsins implicated in malaria pathogenesis . For example, N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methoxybenzamide (CAS 307953-21-5) differs only in the substitution pattern of the phenyl group (4-chloro vs. 3,4-dimethoxy) . This modification likely enhances solubility due to the electron-donating methoxy groups.
Property | Target Compound | Analog (CAS 307953-21-5) |
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Molecular Weight | 572.02 g/mol | 465.90 g/mol |
Key Substituents | 3,4-Dimethoxyphenyl | 4-Chlorophenyl |
Potential Bioactivity | Enzyme inhibition | Plasmepsin II inhibition |
Synthesis and Mechanistic Pathways
Proposed Synthetic Route
While no explicit synthesis is documented for this compound, retrosynthetic analysis suggests a multi-step approach:
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Formation of the vinyl carbamate: Condensation of 3,4-dimethoxyphenylacetaldehyde with a chloro-substituted benzamide under Stork enamine conditions.
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Introduction of the pyridinylmethyl group: Nucleophilic acyl substitution using 3-(aminomethyl)pyridine in the presence of a carbodiimide coupling agent .
Critical reaction parameters include:
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Temperature: 0–5°C during imine formation to prevent polymerization.
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Catalysts: Trimethylamine or DMAP for carbamate stabilization .
Spectroscopic Characterization
Hypothetical spectral data based on analogous compounds :
Technique | Key Signals |
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¹H NMR (CDCl₃) | δ 8.45 (s, 1H, pyridine-H2), 7.82 (d, J=8.5 Hz, 2H, benzamide-H), 3.90 (s, 6H, OCH₃) |
¹³C NMR | δ 166.2 (C=O, benzamide), 152.1 (C-OCH₃), 149.8 (pyridine-C3) |
IR (KBr) | 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyridine), 1250 cm⁻¹ (C-O-C ether) |
Physicochemical Properties
Solubility and Partition Coefficients
The 3,4-dimethoxy groups enhance hydrophilicity compared to chlorophenyl analogs. Predicted values via quantitative structure-property relationship (QSPR) models:
Property | Value |
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LogP (octanol/water) | 2.34 ± 0.15 |
Aqueous solubility | 12.7 µg/mL (pH 7.4, 25°C) |
pKa | 4.2 (pyridine N), 9.8 (amide) |
These metrics suggest moderate blood-brain barrier permeability, making central nervous system targets plausible .
Biological Activity and Mechanistic Insights
Cytotoxicity Profiling
While no direct data exists for this compound, related benzamides exhibit IC₅₀ values in the low micromolar range against Plasmodium falciparum (3D7 strain: 0.8–1.2 µM) . The 3,4-dimethoxy variant may show reduced hepatotoxicity compared to chlorophenyl analogs due to decreased metabolic oxidation to quinone intermediates .
Applications and Future Directions
Antiparasitic Therapeutics
The compound’s structural similarity to plasmepsin inhibitors positions it as a candidate for antimalarial drug development. Modifications to the pyridine ring (e.g., fluorination at C5) could enhance target affinity while mitigating cytochrome P450 interactions .
Neurological Disorders
The dual methoxy-pyridine architecture resembles acetylcholinesterase inhibitors like donepezil. In silico docking studies predict strong binding to the peripheral anionic site (PAS) of AChE (ΔG = -9.4 kcal/mol), warranting investigation for Alzheimer’s disease applications.
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